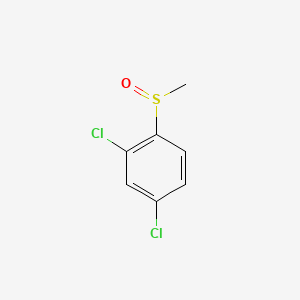
4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline is an organic compound characterized by its unique structure, which includes an ethoxy group, a trichloromethyl group, and a phenylethyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline typically involves the reaction of 4-ethoxyaniline with 2,2,2-trichloro-1-phenylethanol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
- 4-Ethoxy-N-(2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl)aniline
- 2,4-Dichloro-benzoic acid 2,2,2-trichloro-1-(4-ethoxy-phenyl)-ethyl ester
- 2-Ethoxy-4-(2,2,2-trichloro-1-hydroxyethyl)phenol
Comparison: Compared to similar compounds, 4-Ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline is unique due to its specific substitution pattern and the presence of both ethoxy and trichloromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
38767-08-7 |
|---|---|
分子式 |
C16H16Cl3NO |
分子量 |
344.7 g/mol |
IUPAC名 |
4-ethoxy-N-(2,2,2-trichloro-1-phenylethyl)aniline |
InChI |
InChI=1S/C16H16Cl3NO/c1-2-21-14-10-8-13(9-11-14)20-15(16(17,18)19)12-6-4-3-5-7-12/h3-11,15,20H,2H2,1H3 |
InChIキー |
MQLCPWSGQMTAPN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



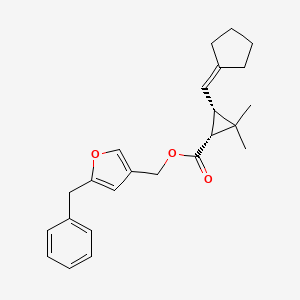
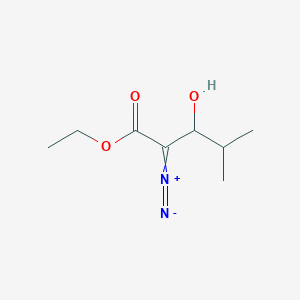

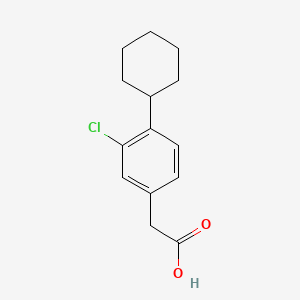
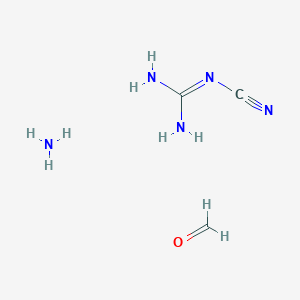
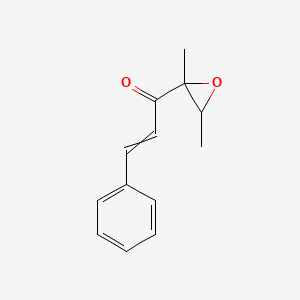
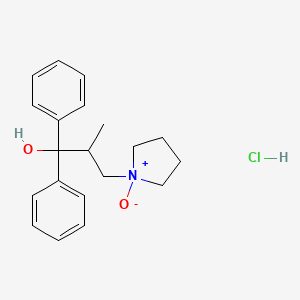
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)

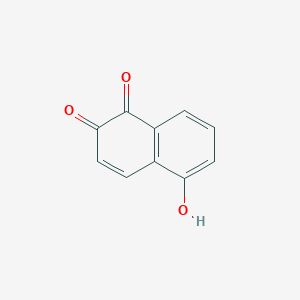
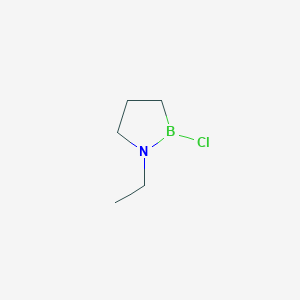
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
